[11C]-DTBZ (PET ligand)
Description
Conceptual Framework of Molecular Imaging in Preclinical Research
Molecular imaging is a field of biomedical research that enables the visualization, characterization, and quantification of biological processes at the molecular and cellular levels within living organisms. acs.orgsnmjournals.org In preclinical research, this technology is instrumental in translating cellular findings to whole-organism systems, providing critical insights into disease mechanisms, drug efficacy, and treatment responses. acs.orgnih.gov
The primary goals of molecular imaging in the preclinical setting include:
Early disease detection: Identifying pathological changes before anatomical or functional symptoms manifest. acs.org
Monitoring drug efficacy: Assessing whether a therapeutic agent is reaching its intended target and exerting the desired effect. nih.gov
Patient stratification: Identifying which subjects are most likely to respond to a particular treatment. acs.org
Understanding disease susceptibility: Investigating the underlying molecular factors that contribute to disease development. acs.org
PET is a highly sensitive nuclear imaging technique that utilizes radiotracers, such as [11C]-DTBZ, to track biological processes in real-time. researchgate.netacs.org This modality offers significant advantages, including high detection sensitivity and the ability to perform whole-body imaging without the signal attenuation issues that can affect other methods like optical imaging. acs.org The use of tracer amounts of radiolabeled compounds allows for a smoother transition from preclinical animal models to human clinical studies. acs.org
Role of Vesicular Monoamine Transporter 2 (VMAT2) in Monoaminergic Systems
VMAT2 is an integral membrane protein belonging to the solute carrier (SLC) superfamily, specifically the SLC18 family. nih.govwikipedia.org Its primary function is to transport monoamine neurotransmitters—including dopamine (B1211576), norepinephrine, serotonin (B10506), and histamine—from the cytoplasm into synaptic vesicles. nih.govwikipedia.org This process is essential for the subsequent release of these neurotransmitters into the synaptic cleft via exocytosis, a critical step in monoaminergic neurotransmission. nih.gov
VMAT2 acts as a drug:H+ antiporter, utilizing the proton gradient established by the V-type ATPase across the vesicular membrane to drive the uptake of monoamines against their concentration gradient. nih.govpnas.org Beyond its role in neurotransmission, VMAT2 also serves a neuroprotective function by sequestering potentially neurotoxic monoamines, like dopamine, away from the cytosol where they can undergo oxidation and cause cellular damage. pnas.orgnih.gov
Anatomical and Functional Expression of VMAT2 in Animal Models
In preclinical animal models, VMAT2 is predominantly expressed in the central nervous system, specifically within all monoaminergic neurons of the brain. nih.gov High concentrations of VMAT2 are found in regions such as the striatum, substantia nigra, and hypothalamus. plos.org
However, VMAT2 expression is not limited to the brain. It is also found in peripheral tissues, including the enteric nervous system, adrenal chromaffin cells, and endocrine cells of the stomach. nih.gov Notably, VMAT2 is also expressed in the pancreatic β-cells of some species, a finding that has significant implications for diabetes research. plos.orgnih.gov
There are species-specific differences in VMAT2 expression. For instance, while VMAT2 is robustly expressed in the pancreatic β-cells of humans and pigs, it is not found in the β-cells of adult laboratory mice and rats. researchgate.netnih.gov This makes primates and pigs more suitable animal models for preclinical studies involving pancreatic VMAT2 imaging. researchgate.net
Significance of VMAT2 as a Preclinical Biomarker
The density of VMAT2 is considered a reliable biomarker for the integrity of monoaminergic nerve terminals. snmjournals.orgnih.gov This is particularly relevant in the study of neurodegenerative disorders like Parkinson's disease, which is characterized by the loss of dopamine-producing neurons. plos.orgsnmjournals.org
Key aspects of VMAT2's significance as a preclinical biomarker include:
Stability: VMAT2 levels are less susceptible to regulation by pharmacological treatments compared to other markers like the dopamine transporter (DAT). snmjournals.orgmdpi.com
Early Detection: A decrease in VMAT2 levels has been observed as an early event in animal models of Parkinson's disease, often preceding changes in other dopaminergic markers and the onset of motor symptoms. nih.gov
Correlation with Disease Severity: Reductions in VMAT2 binding, as measured by PET, have been shown to correlate with the severity of Parkinson's disease. wikipedia.org
Neuroprotection: The level of VMAT2 expression can influence the neurotoxic effects of substances like methamphetamine, with higher expression providing a degree of protection. nih.govmdpi.com
Diabetes Research: In relevant animal models, VMAT2 serves as a surrogate marker for β-cell mass, allowing for non-invasive, longitudinal studies of diabetes progression and the effects of novel therapies. nih.govnih.gov
Development History of [11C]-DTBZ as a VMAT2 Radioligand
The development of [11C]DTBZ as a PET radioligand for VMAT2 imaging dates back to the mid-1990s by researchers at the University of Michigan. wikipedia.org Dihydrotetrabenazine was identified as an ideal ligand due to its high binding affinity for VMAT2 and suitable lipophilicity for crossing the blood-brain barrier. nih.gov
The synthesis of [11C]-DTBZ typically involves the methylation of a precursor molecule, such as (+)-9-O-desmethyl-DTBZ or (+)-10-O-desmethyl-DTBZ, using a carbon-11 (B1219553) labeled methylating agent like [11C]methyl iodide or [11C]methyl triflate. mdpi.comnih.govplos.org Over the years, various synthesis methods have been developed and automated to improve the radiochemical yield, purity, and speed of production, making it suitable for routine clinical and preclinical applications. nih.govmdpi.com
Early studies in animal models, including rats and non-human primates, demonstrated the utility of [11C]-DTBZ for in vivo imaging of the dopaminergic system. nih.govaip.org These preclinical studies were crucial in establishing the tracer's ability to selectively bind to VMAT2-rich regions and to detect changes in VMAT2 density in models of neurodegeneration. nih.govuzh.ch For example, studies in rat models with unilateral lesions showed significantly lower [11C]-DTBZ uptake on the lesioned side of the striatum, validating its use for assessing dopaminergic deficits. nih.gov
Further research has also explored analogs of [11C]-DTBZ, such as 10-(+)-[11C]-DTBZ, which has shown even higher specific uptake in VMAT2-rich brain regions in preclinical models. plos.org
Research Findings on [11C]-DTBZ in Preclinical Models
| Animal Model | Key Finding | Reference |
| Normal Rats | Symmetrical labeling in the striatum with high uptake. | nih.gov |
| 6-hydroxydopamine (6-OHDA) lesioned rats | Asymmetrical striatal images with lower [11C]-DTBZ concentration on the lesioned side. | nih.gov |
| MPTP-lesioned rhesus macaques | [11C]DTBZ was most sensitive in detecting dopamine depletion in the striatum compared to other tracers. | uzh.ch |
| Lewis rats with streptozotocin-induced diabetes | Decreased radioligand uptake in the pancreas compared to euglycemic controls. | nih.gov |
| Göttingen minipigs | Used to characterize [11C]UCB-J imaging by comparing kinetic models and tracer specificity. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H31NO3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(2S,3S,11bS)-10-methoxy-9-(111C)methoxy-11b-methyl-3-(2-methylpropyl)-1,2,3,4,6,7-hexahydrobenzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C20H31NO3/c1-13(2)8-15-12-21-7-6-14-9-18(23-4)19(24-5)10-16(14)20(21,3)11-17(15)22/h9-10,13,15,17,22H,6-8,11-12H2,1-5H3/t15-,17-,20-/m0/s1/i4-1 |
InChI Key |
QJPLBORGTBURBF-VEFADGFBSA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@]2(C[C@@H]1O)C)OC)O[11CH3] |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2(CC1O)C)OC)OC |
Origin of Product |
United States |
Radiochemistry and Automated Synthesis of 11c Dtbz
Precursor Compounds for [11C]-DTBZ Radiolabeling
The primary precursor for the radiosynthesis of [11C]-DTBZ is the stereochemically resolved (+)-9-O-desmethyl-α-dihydrotetrabenazine. nih.gov This compound, also referred to as (+)-desmethyldihydrotetrabenazine or a 9-hydroxy precursor, provides the molecular framework onto which the Carbon-11 (B1219553) labeled methyl group is attached. semanticscholar.orgnih.gov The availability and purity of this precursor are critical for achieving high radiochemical yield and purity of the final [11C]-DTBZ product.
Radiosynthesis Methodologies for [11C]-DTBZ
The synthesis of [11C]-DTBZ is primarily achieved through a one-step O-methylation reaction. acs.orgacs.org This involves the incorporation of a Carbon-11 methyl group onto the hydroxyl group of the precursor molecule. The entire process, from synthesis to purification, is typically automated to ensure speed, reliability, and radiation safety. semanticscholar.orgnih.gov
O-Methylation Reactions for Carbon-11 Incorporation
The core of [11C]-DTBZ synthesis is the O-methylation of the (+)-9-O-desmethyl-α-dihydrotetrabenazine precursor. acs.org This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or acetone. acs.orgnih.gov The base facilitates the deprotonation of the hydroxyl group on the precursor, making it a nucleophile that can then react with the electrophilic Carbon-11 methylating agent.
Utilization of [11C]CH3OTf as a Methylating Agent
[11C]Methyl triflate ([11C]CH3OTf) is a highly reactive and commonly used methylating agent for the synthesis of [11C]-DTBZ. acs.orgnih.gov Its high reactivity allows for rapid incorporation of the Carbon-11 methyl group, often leading to high radiochemical yields. acs.orgnih.gov In a typical automated synthesis, [11C]CH3OTf is trapped in a reaction vessel containing the precursor and a base in a solvent. acs.orgacs.org This method has been shown to produce [11C]-DTBZ with high radiochemical purity and molar activity. acs.orgacs.org Studies have reported radiochemical yields of 82.3 ± 3.6% based on [11C]-methyl triflate (corrected for decay). semanticscholar.org
Utilization of [11C]CH3I as a Methylating Agent
[11C]Methyl iodide ([11C]CH3I) is another primary precursor used for the methylation reaction in [11C]-DTBZ synthesis. nih.gov While it can produce comparable synthesis yields to [11C]CH3OTf, it has been observed to result in products with inferior radiochemical purity. semanticscholar.orgnih.gov This is attributed to the lower reactivity of [11C]CH3I compared to [11C]CH3OTf, which can affect the efficiency of the reaction and subsequent purification steps. nih.gov
Production of [11C]CH3OTf and [11C]CH3I from [11C]CO2
The Carbon-11 used for radiolabeling is produced in a cyclotron as [11C]CO2 or [11C]CH4. mdpi.com These primary products are then converted into more reactive methylating agents.
To produce [11C]CH3I, cyclotron-produced [11C]CO2 can be reduced to [11C]CH4, which then undergoes a gas-phase iodination reaction. nih.gov Alternatively, the "wet" method involves the reduction of [11C]CO2 with a reducing agent like lithium aluminum hydride (LiAlH4) followed by a reaction with hydroiodic acid (HI). nih.gov
[11C]CH3OTf is typically generated by passing gaseous [11C]CH3I over a heated column containing silver triflate. nih.govumich.edu This process efficiently converts the methyl iodide into the more reactive methyl triflate.
Purification Techniques for Radiosynthesized [11C]-DTBZ
After the radiosynthesis, the crude reaction mixture contains [11C]-DTBZ along with unreacted precursor, byproducts, and residual solvents. Therefore, a purification step is essential to ensure the final product is suitable for its intended application.
High-performance liquid chromatography (HPLC) is a conventional and effective method for purifying [11C]-DTBZ. nih.govacs.org A semipreparative reverse-phase C18 column is often used to separate the desired product from impurities. acs.orgacs.org
Solid-phase extraction (SPE) offers a simpler and often faster alternative to HPLC for purification. nih.govfrontiersin.org This technique utilizes cartridges, such as Sep-Pak C18, tC-18, or alumina cartridges, to trap the [11C]-DTBZ while allowing impurities to be washed away. semanticscholar.org The purified [11C]-DTBZ is then eluted from the cartridge. In some automated systems, a combination of different SPE cartridges is used to achieve high radiochemical purity. semanticscholar.orgfrontiersin.org For instance, a sequence of a Sep-Pak Vac tC-18 and an alumina cartridge has been successfully employed. semanticscholar.org
| Parameter | [11C]CH3OTf Method | [11C]CH3I Method |
| Precursor | (+)-9-O-desmethyl-α-dihydrotetrabenazine | (+)-9-O-desmethyl-α-dihydrotetrabenazine |
| Base | KOH or NaOH | KOH |
| Solvent | Acetone or DMSO | DMSO |
| Radiochemical Yield | 82.3 ± 3.6% (decay corrected) semanticscholar.org | Similar to [11C]CH3OTf semanticscholar.org |
| Radiochemical Purity | >98% acs.org | Inferior to [11C]CH3OTf semanticscholar.orgnih.gov |
| Synthesis Time | ~20-30 minutes acs.orgsemanticscholar.org | ~6 minutes after [11C]CH3I production nih.gov |
| Purification | HPLC or SPE (e.g., C18, alumina cartridges) acs.orgsemanticscholar.org | SPE (e.g., alumina cartridges) nih.gov |
High-Performance Liquid Chromatography (HPLC) Purification
High-Performance Liquid Chromatography (HPLC) is a widely used method for the purification of [11C]-DTBZ, ensuring high radiochemical purity by separating the desired product from unreacted precursors and radiolabeled impurities. acs.orgacs.orgnih.gov A common approach involves a semi-preparative reversed-phase HPLC system. acs.orgacs.org
For instance, one method employs a μ-Bondapak C18 column with a mobile phase of acetonitrile (B52724) and 10 mM phosphoric acid (H3PO4) (15/85) at a flow rate of 6 mL/min. acs.orgacs.org In this system, [11C]DTBZ has a retention time of approximately 9 minutes. The radioactive fraction corresponding to the pure [11C]DTBZ is collected, the solvent is evaporated, and the final product is reformulated in a physiologically compatible solution like phosphate-buffered saline. acs.orgacs.org The entire radiosynthesis and HPLC purification process is typically completed within 28-30 minutes. acs.orgacs.org
The radiochemical purity, identity, and stability of the final product are verified using analytical HPLC, often with a C18 column and a mobile phase such as acetonitrile/50 mM H3PO4 (15/85), coupled with ultraviolet (UV) and radiation detectors. acs.org This quality control step ensures that the radiochemical purity of the [11C]-DTBZ preparation is greater than 98%. acs.orgacs.org
| Parameter | Value |
| Column | μ-Bondapak C18 (semi-preparative) |
| Mobile Phase | CH3CN / 10 mM H3PO4 (15/85) |
| Flow Rate | 6 mL/min |
| Retention Time | ~9 minutes |
| Total Synthesis Time | 28-30 minutes |
| Radiochemical Purity | >98% |
Solid-Phase Extraction (SPE) Purification using Cartridges
As an alternative to the more complex and time-consuming HPLC purification, Solid-Phase Extraction (SPE) using cartridges has been developed for a simpler and faster purification of [11C]-DTBZ. nih.govnih.gov This method is particularly amenable to automation and inclusion in good manufacturing practice (GMP) compliant radiosynthesis. nih.gov
One established SPE method utilizes a Sep-Pak Vac tC-18 cartridge. nih.gov In this procedure, after the methylation reaction, the mixture is diluted with water and passed through the tC-18 cartridge. The cartridge is then washed to remove unreacted precursors and polar impurities, and the purified [11C]-DTBZ is eluted with a suitable solvent. This can be followed by further purification with an alumina cartridge. nih.gov The entire synthesis and SPE purification can be completed in under 20 minutes from the end of bombardment. nih.gov
Another approach employs commercially available cartridges to carry out the final purification, where residual solvents are subsequently eliminated by evaporation. nih.gov The simplicity and speed of SPE methods make them highly suitable for routine clinical production of [11C]-DTBZ. nih.gov
| Parameter | Value |
| Cartridge Type | Sep-Pak Vac tC-18, Alumina |
| Total Synthesis Time | < 20 minutes |
| Radiochemical Purity | >99% |
| Advantages | Simpler, faster, easily automated |
Automation of [11C]-DTBZ Radiosynthesis
The short half-life of Carbon-11 necessitates that the radiosynthesis of [11C]-DTBZ be performed rapidly and efficiently. nih.gov Automation is crucial for ensuring reproducibility, minimizing radiation exposure to personnel, and adhering to cGMP guidelines for clinical production. trasis.com
Design and Configuration of Automated Synthesis Modules
Fully automated synthesis modules are commonly employed for the production of [11C]-DTBZ. nih.govnih.gov These modules integrate the key steps of the radiosynthesis, including the trapping of the radiolabeling agent (e.g., [11C]-methyl triflate), the methylation reaction, purification, and final formulation. nih.govacs.org A typical automated setup involves a system of remotely controlled valves, reaction vessels, and purification cartridges or an integrated HPLC system. nih.govacs.org
For example, a fully automated procedure has been developed where the precursor, (+)-desmethyldihydrotetrabenazine, is labeled at room temperature with [11C]CH3I in the presence of dimethyl sulfoxide (DMSO) and potassium hydroxide (KOH). nih.gov The final purification in this automated system is performed using solid-phase extraction cartridges. nih.gov Similarly, other automated systems utilize [11C]-methyl triflate for the methylation step, followed by SPE purification with a Sep-Pak Vac tC-18 and an alumina cartridge, all controlled by a standard PC. nih.gov These automated systems are designed to be robust and reliable for routine applications. nih.gov
Optimization of Radiochemical Yields and Molar Activity
Significant effort has been directed towards optimizing the radiosynthesis of [11C]-DTBZ to maximize the radiochemical yield and molar activity. The radiochemical yield is the decay-corrected amount of radioactivity in the final product relative to the starting radioactivity. Molar activity, expressed in GBq/µmol, is a measure of the radioactivity per mole of the compound and is a critical parameter for receptor-based imaging to avoid pharmacological effects. nih.gov
In one optimized, fully automated procedure using SPE purification, radiochemical yields of 82.3% ± 3.6% (based on [11C]-methyl triflate, decay-corrected) have been consistently achieved. nih.gov This method can produce approximately 5.5 ± 0.4 GBq of [11C]-DTBZ from a 10-minute bombardment. nih.gov Another automated synthesis reported an average production of 1.94 GBq of [11C]-DTBZ after a 5-minute irradiation and a 6-minute synthesis time post-[11C]CH3I production. nih.gov
High molar activity is also a key outcome of optimized synthesis. For instance, HPLC-purified [11C]-DTBZ has been produced with a molar activity greater than 160 GBq/µmol at the end of synthesis. acs.orgacs.org The SPE-based method has reported a specific radioactivity of 60 GBq/µmol. nih.gov
| Synthesis Parameter | Optimized Value |
| Radiochemical Yield | 82.3% ± 3.6% (SPE, based on [11C]-methyl triflate) |
| Molar Activity | >160 GBq/µmol (HPLC) |
| Specific Radioactivity | 60 GBq/µmol (SPE) |
| Production Amount | 1.94 - 5.5 GBq |
| Total Synthesis Time | < 20 - 30 minutes |
Assessment of Radiochemical Purity and Stability of [11C]-DTBZ Preparations
Ensuring the radiochemical purity and stability of the final [11C]-DTBZ product is paramount for its use in PET imaging. acs.org The radiochemical purity is typically assessed using analytical HPLC, which separates the desired radioligand from any radioactive impurities. acs.orgacs.org
For [11C]-DTBZ, the final product is expected to have a radiochemical purity exceeding 98-99%. nih.govnih.govacs.orgacs.org The identity of the product is confirmed by comparing its retention time on the HPLC with that of a non-radioactive ("cold") DTBZ standard, which is detected by a UV detector. nih.gov
The stability of the formulated [11C]-DTBZ solution is also evaluated to ensure its integrity over the duration of the PET scan. Studies have shown that the formulated solution of [11C]-DTBZ is radiochemically stable for up to 60 minutes, with the radiochemical purity remaining above 98%. acs.orgacs.org This stability is crucial for allowing for quality control testing and administration to the subject without significant degradation of the radiotracer.
Preclinical in Vitro Characterization of 11c Dtbz Binding
Binding Affinity and Selectivity of [11C]-DTBZ for VMAT2
[11C]-DTBZ exhibits a high binding affinity for VMAT2. nih.gov The affinity is often quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. The (+)-enantiomer of DTBZ demonstrates a significantly high affinity for VMAT2, with a reported Ki value of approximately 0.97 nM. nih.govnih.govplos.org In contrast, some studies have indicated that derivatives of DTBZ, such as [18F]FP-(+)-DTBZ, may have an even greater binding affinity. nih.gov
The selectivity of [11C]-DTBZ for VMAT2 over the vesicular monoamine transporter 1 (VMAT1) is a critical aspect of its utility. Structural differences in the ligand-binding sites of VMAT1 and VMAT2 are thought to be responsible for the reduced binding affinity of tetrabenazine (B1681281) (TBZ) and its derivatives to VMAT1. elifesciences.org Specifically, mutations of key amino acid residues in VMAT2 to their equivalents in VMAT1 have been shown to eliminate DTBZ binding. elifesciences.org This high selectivity ensures that the PET signal predominantly reflects the density of VMAT2.
| Compound | Binding Affinity (Ki) for VMAT2 |
| (+)-[11C]-DTBZ | 0.97 ± 0.48 nM nih.govnih.govplos.org |
| (-)-[11C]-DTBZ | 2.2 ± 0.3 µM nih.govnih.govplos.org |
| [18F]FP-(+)-DTBZ | 0.1 nM nih.gov |
| Racemic (+/-)-FE-DTBZ | 0.76 nM nih.gov |
| Racemic (+/-)-FP-DTBZ | 0.56 nM nih.gov |
| Racemic (+/-)-DTBZ | 1.7 ± 0.2 nM nih.gov |
| Racemic (+/-)-Tetrabenazine (TBZ) | 1.3 ± 0.1 nM nih.gov |
Stereospecificity of [11C]-DTBZ Binding to VMAT2
The interaction between DTBZ and VMAT2 is highly stereospecific, meaning that the spatial arrangement of atoms in the DTBZ molecule significantly influences its binding affinity. nih.gov The (+)-enantiomer of DTBZ exhibits a binding affinity for VMAT2 that is approximately 1000-fold greater than that of the (-)-enantiomer. nih.govplos.org The Ki value for the (+)-enantiomer is around 0.97 nM, whereas for the (-)-enantiomer, it is in the micromolar range (approximately 2.2 µM). nih.govplos.org This pronounced difference in affinity underscores the importance of using the enantiomerically pure (+)-form of [11C]-DTBZ for effective and specific VMAT2 imaging. nih.gov Dihydrotetrabenazine has three chiral centers, leading to eight possible stereoisomers, with the (2R,3R,11bR) stereoisomer, also known as (+)-α-DTBZ, being the one with the highest affinity for VMAT2. umich.edu
In Vitro Displacement Studies with [11C]-DTBZ
In vitro displacement studies are essential for confirming the specificity of a radioligand's binding to its target. In these experiments, the binding of [11C]-DTBZ to tissues or cells rich in VMAT2 is challenged by the addition of unlabeled compounds. If a compound can displace [11C]-DTBZ from its binding site, it indicates that they both bind to the same target.
Studies have shown that the binding of radiolabeled DTBZ derivatives can be effectively blocked by nonradioactive tetrabenazine (TBZ). nih.gov For instance, in vitro autoradiography has demonstrated that the binding of [18F]FP-(+)-DTBZ in the caudate putamen, a region with high VMAT2 density, is efficiently blocked by unlabeled TBZ. nih.gov Similarly, in vivo competition studies have confirmed the specificity of binding, where pretreatment with unlabeled (+)-DTBZ significantly reduces the uptake of the radiolabeled tracer in VMAT2-rich regions like the pancreas. snmjournals.org
Interestingly, some studies have investigated the potential interaction of other neurotransmitters with the VMAT2 binding site. For example, even at very high concentrations, the neurotransmitter GABA did not displace [3H]DTBZ from its binding site on striatal synaptic vesicles, suggesting that GABA and DTBZ bind to distinct, non-overlapping sites on the VMAT2 transporter. ucsd.edu
Evaluation of VMAT2 Expression in Cell and Tissue Preparations using [3H]-DTBZ
The tritiated form of DTBZ, [3H]-DTBZ, is a valuable tool for in vitro autoradiography and binding assays to evaluate the expression and density of VMAT2 in various cell and tissue preparations. These studies provide a foundational understanding of VMAT2 distribution before proceeding to in vivo PET imaging.
Using [3H]-DTBZ, researchers have been able to perform saturation and competition binding assays on tissue sections. snmjournals.org For example, saturable binding of [3H]-DTBZ has been observed in the rat brain striatum and bovine adrenal medulla, with dissociation constants (Kd) of 1.3 nM and 3.3 nM, respectively. researchgate.net In contrast, binding in the rat pancreas was found to be nonsaturable, indicating that the uptake in this organ is largely due to nonspecific binding. researchgate.net
In Vivo Preclinical Evaluation of 11c Dtbz Using Animal Models
Application of [11C]-DTBZ PET in Rodent Models
Rodent models are fundamental in the preclinical evaluation of [11C]-DTBZ PET for quantifying VMAT2 density. These studies provide foundational knowledge on the tracer's utility in tracking disease progression and the efficacy of therapeutic interventions.
Studies in 6-Hydroxydopamine (6-OHDA) Lesion Rat Models of Parkinsonism
The 6-hydroxydopamine (6-OHDA) rat model is a classic paradigm for inducing parkinsonian-like neurodegeneration by creating lesions in the dopaminergic pathways. PET studies utilizing [11C]-DTBZ in these models have demonstrated the tracer's effectiveness in quantifying the loss of dopaminergic nerve terminals.
Following the unilateral injection of 6-OHDA into the medial forebrain bundle, [11C]-DTBZ PET imaging reveals a significant reduction in tracer binding in the striatum of the lesioned hemisphere. nih.gov For instance, one week post-lesion, a substantial decrease of approximately 60% in striatal binding has been observed compared to baseline values. nih.govresearchgate.net This reduction in VMAT2 availability, as measured by [11C]-DTBZ, is considered a reliable indicator of the extent of dopaminergic denervation. nih.gov
Longitudinal studies have tracked these changes over time, showing the progression of neurodegeneration. nih.gov Importantly, the in vivo binding of [11C]-DTBZ shows a strong correlation with post-mortem measurements of dopaminergic terminal markers, such as dopamine (B1211576) transporter (DAT) immunostaining. nih.govresearchgate.net Statistical analyses have revealed a high correlation coefficient (r=0.95) between [11C]-DTBZ PET striatal binding and DAT immunostaining values, validating the PET measurements as an accurate reflection of the underlying pathology. nih.govresearchgate.net These findings underscore the utility of [11C]-DTBZ PET for in vivo monitoring of the dopaminergic system's integrity in this rat model of Parkinson's disease. nih.gov
Table 1: [11C]-DTBZ PET Findings in 6-OHDA Rat Models
| Feature | Finding | Reference |
|---|---|---|
| Striatal Binding Reduction (1-week post-lesion) | ~60% decrease compared to baseline | nih.govresearchgate.net |
| Correlation with DAT Immunostaining | High correlation (r=0.95) | nih.govresearchgate.net |
Investigations in MPTP-Induced Mouse Models of Parkinson's Disease
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is widely used to create mouse models of Parkinson's disease by selectively damaging dopaminergic neurons in the substantia nigra. nih.govplos.org [11C]-DTBZ PET has been employed in these models to assess the integrity of the dopaminergic system by imaging VMAT2. nih.govplos.org
Studies have shown that [11C]-DTBZ is a sensitive tracer for detecting dopamine depletion in the striatum of MPTP-lesioned animals. uzh.ch The binding of [11C]-DTBZ to VMAT2 is proportionally related to the presence of functional dopamine neurons. snmjournals.org While the shorter half-life of Carbon-11 (B1219553) (¹¹C) has led to the development of Fluorine-18 (B77423) (¹⁸F) labeled analogs like [18F]FP-(+)-DTBZ for more widespread use, [11C]-DTBZ remains a foundational radiotracer for VMAT2 imaging. nih.govplos.orgplos.org Research in MPTP-treated mice has confirmed that VMAT2 imaging can effectively monitor the loss of dopaminergic neurons. nih.govplos.org
Assessment of Dopaminergic Terminal Integrity in Various Rodent Brain Regions
[11C]-DTBZ PET imaging is a powerful technique for assessing the integrity of dopaminergic terminals, not just in the striatum but in other brain regions as well. VMAT2 is expressed in all monoaminergic neurons, allowing for a broader evaluation of these systems. nih.gov
In rodent models of Parkinson's disease, such as the 6-OHDA rat, the primary focus is often the nigrostriatal pathway. nih.govnih.gov Here, [11C]-DTBZ PET quantifies the loss of VMAT2 in the striatum, which reflects the degeneration of dopaminergic nerve endings originating from the substantia nigra. nih.govnih.gov Beyond the striatum, studies in various rodent models have shown that [11C]-DTBZ can be used to investigate VMAT2 density in other regions, although the striatum exhibits the highest uptake due to its dense dopaminergic innervation. researchgate.net The tracer's binding potential can be measured in different brain areas to provide a comprehensive map of monoaminergic terminal integrity. researchgate.netrug.nl
Evaluation of Pancreatic β-Cell Mass (BCM) in Rodent Diabetes Models
A significant application of [11C]-DTBZ PET outside of neuroscience is in the quantification of pancreatic β-cell mass (BCM). VMAT2 is co-expressed with insulin (B600854) specifically in pancreatic β-cells, making it a viable target for imaging this cell population. nih.govsnmjournals.org
Studies have been conducted in various rodent models of diabetes to validate this application. In streptozotocin (B1681764) (STZ)-induced diabetic rat models, which mimic Type 1 diabetes, a progressive loss of pancreatic insulin content and BCM is observed. nih.govnih.gov [11C]-DTBZ PET imaging has shown that the pancreatic standardized uptake value (SUV) of the tracer decreases in tandem with this loss of β-cells. nih.govsnmjournals.org A significant positive correlation has been established between [11C]-DTBZ pancreatic SUV and both pancreas insulin content and BCM. nih.govnih.gov
Research in other models, such as the Zucker Diabetic Fatty (ZDF) and Zucker Fatty (ZF) rats, which represent different states of β-cell function and compensation, has further explored the utility of [11C]-DTBZ. nih.govnih.gov While the utility and correlation can vary between different rodent models, the STZ model has shown a strong correlation. nih.gov It is noted, however, that a portion of the tracer uptake is not specifically attributable to β-cells, indicating some background signal. nih.govnih.gov Another study in Goto-Kakizaki (GK) rats, a model for type 2 diabetes, also demonstrated the feasibility of using [11C]-DTBZ micro-PET to assess BCM. researchgate.net
Table 2: [11C]-DTBZ PET Findings in Rodent Diabetes Models
| Rodent Model | Key Finding | Reference |
|---|---|---|
| Streptozotocin (STZ)-Treated Rats | Positive correlation between pancreatic SUV and BCM. | nih.govsnmjournals.orgnih.gov |
| Zucker Diabetic Fatty (ZDF) Rats | Used to assess β-cell failure and loss of BCM. | nih.govnih.gov |
| Zucker Fatty (ZF) Rats | Used to study β-cell compensation. | nih.govnih.gov |
Application of [11C]-DTBZ PET in Non-Human Primate Models
Non-human primate (NHP) models provide a crucial translational bridge to human studies due to their closer anatomical and physiological resemblance to humans.
Quantitative Analysis of [11C]-DTBZ PET Data in Preclinical Studies
Methodologies for Reference Region Selection (e.g., Occipital Cortex, Cerebellum)
In the quantitative analysis of [11C]-dihydrotetrabenazine ([11C]-DTBZ) positron emission tomography (PET) data from preclinical animal models, the selection of an appropriate reference region is critical for the accurate estimation of specific binding. A reference region is an area in the brain presumed to be devoid or have negligible levels of the target, in this case, the vesicular monoamine transporter 2 (VMAT2). The radioactivity in this region is considered to represent non-specific binding and free ligand in the tissue. The ratio of radioactivity in a target region to that in the reference region is then used to calculate binding potential (BP), a measure of VMAT2 density.
Commonly employed reference regions in preclinical [11C]-DTBZ PET studies include the occipital cortex and the cerebellum . nih.gov The rationale for their use is based on autoradiographic studies in both rodent and human brains which have demonstrated low levels of VMAT2 in these cortical areas. snmjournals.org
Studies comparing the two regions have suggested that measures of VMAT2 density derived using the occipital cortex as the reference region may exhibit higher reliability and reproducibility compared to those using the cerebellum. nih.gov For instance, in a dynamic dual primate PET neuroimaging study with [11C]-DTBZ, the occipital cortex was selected as the reference region to calculate striatal distribution volume ratios using the Logan graphical method. iaea.org This approach allows for the determination of binding potentials from the tissue time-activity data. iaea.org
However, the choice of a reference region must be made with caution, as pathological conditions or pharmacological interventions could potentially alter VMAT2 binding even in these low-density areas. nih.gov
In studies focusing on peripheral organs rather than the brain, such as imaging of pancreatic β-cell mass, alternative reference regions are necessary. In such preclinical investigations in rodent models, the kidney has been utilized as a reference region to calculate a specific binding index, which relates the uptake concentration in the pancreas to that in the kidney. nih.govsnmjournals.org
The selection of a suitable reference region is a fundamental step that directly impacts the quantitative accuracy of [11C]-DTBZ PET imaging in preclinical research. The table below summarizes the commonly used reference regions and the rationale for their selection.
| Reference Region | Animal Model(s) | Rationale for Use | Key Findings/Considerations |
| Occipital Cortex | Non-human primates, Rodents | Low density of VMAT2 transporters. snmjournals.org | Often provides higher reliability in measurements compared to the cerebellum. nih.gov Used in Logan graphical analysis for calculating distribution volume ratios. iaea.org |
| Cerebellum | Non-human primates, Rodents | Low density of VMAT2 transporters. nih.gov | A viable alternative to the occipital cortex, though may have lower reliability in some circumstances. nih.govnih.gov |
| Kidney | Rodents (pancreatic imaging) | Provides a reference for non-specific uptake in peripheral organ imaging. nih.gov | Used to calculate a specific binding index for organs like the pancreas. nih.govsnmjournals.org |
Volume of Interest (VOI) Delineation and Atlas-Based Image Analysis
Following the acquisition of [11C]-DTBZ PET images in preclinical animal models, accurate quantification of radiotracer uptake in specific brain structures requires precise delineation of volumes of interest (VOIs). A VOI is a three-dimensional region drawn on the PET image that corresponds to an anatomical structure. The average radioactivity concentration within a VOI is used to generate time-activity curves (TACs), which are essential for kinetic modeling and calculation of VMAT2 binding parameters.
A prevalent methodology for VOI delineation involves the co-registration of PET images with anatomical images, typically magnetic resonance imaging (MRI) scans of the same animal. iaea.org The superior anatomical resolution of MRI allows for more accurate manual delineation of brain regions. For instance, in studies involving non-human primates, regions of interest such as the putamen, caudate, midbrain, occipital cortex, and cerebellum are manually drawn on the individual monkey's MRI images. nih.gov These MRI-defined ROIs are then transferred to the co-registered PET images to generate regional TACs. nih.gov
To ensure consistency and objectivity across multiple subjects, atlas-based image analysis is frequently employed. snmjournals.org This technique utilizes a digital, stereotaxic brain atlas of the specific animal species, such as a rat brain atlas. snmjournals.org The animal's PET images are spatially normalized and aligned with the atlas. Pre-defined VOIs from the atlas can then be automatically applied to the PET data for quantification. researchgate.net Software packages like PMOD are commonly used to facilitate this process, allowing for the placement of VOIs on multiple brain areas with reference to the stereotaxic atlas. snmjournals.org
In some preclinical studies, a study-specific PET template is created by averaging the co-registered scan images from multiple animals. iaea.orgresearchgate.net Defining VOIs on this average image ensures that the exact same VOIs are used for each individual scan, further enhancing the standardization of the analysis. iaea.org This approach is particularly useful in longitudinal studies or when comparing different treatment groups.
The general workflow for VOI delineation and analysis is summarized below:
| Step | Description | Tools/Techniques | Purpose |
| Image Co-registration | Aligning dynamic PET images with a high-resolution anatomical image (e.g., MRI) of the same subject. iaea.org | SPM12 software, PET scanner software. iaea.org | To leverage the anatomical detail of MRI for accurate VOI placement. |
| VOI Delineation | Defining three-dimensional regions corresponding to specific brain structures. | Manual drawing on MRI nih.gov, Application of a digital brain atlas (e.g., stereotaxic rat brain atlas). snmjournals.orgresearchgate.net | To isolate the radioactivity signal from specific anatomical regions. |
| Analysis Software | Using specialized software to place VOIs and extract data. | PMOD image analysis software, in-house developed software. iaea.orgsnmjournals.org | To manage VOIs and generate quantitative uptake data. |
| Time-Activity Curve (TAC) Generation | Plotting the average radioactivity concentration within a VOI over the duration of the scan. iaea.org | Image analysis software. | To provide the input data for kinetic modeling of radiotracer binding. |
| Quantification | Calculating outcome measures such as specific uptake ratios (SUR) or binding potentials (BPND). researchgate.netresearchgate.net | (Target VOI counts / Reference VOI counts) - 1. researchgate.net | To determine the density of VMAT2 in the regions of interest. |
Preclinical Radiometabolite Analysis in Plasma
The quantification of [11C]-DTBZ binding in preclinical PET studies often requires an arterial plasma input function, which describes the time course of the unmetabolized radiotracer in arterial blood. Since [11C]-DTBZ is subject to metabolism in the body, it is crucial to measure and correct for the presence of its radioactive metabolites in plasma samples. Failure to do so would lead to an overestimation of the available parent compound and consequently, an inaccurate calculation of VMAT2 binding.
The standard procedure for preclinical radiometabolite analysis involves collecting serial venous or arterial blood samples from the animal model at various time points throughout the PET scan. nih.govacs.org For a C-11 labeled tracer like [11C]-DTBZ, with a short half-life of 20.4 minutes, samples are typically collected at time points such as 2.5, 15, 30, 45, 60, and 90 minutes after injection. nih.govacs.org
Once collected, the blood is promptly processed to separate the plasma from the blood cells, usually by centrifugation. nih.gov A protein precipitation step is then performed to separate the parent radiotracer and its metabolites from plasma proteins. This is commonly achieved by adding a solvent like acetonitrile (B52724) to the plasma sample, followed by another centrifugation step. nih.govacs.org
The resulting supernatant, which contains the parent [11C]-DTBZ and its radiometabolites, is then analyzed using high-performance liquid chromatography (HPLC). nih.gov The HPLC system is equipped with a radiation detector to measure the radioactivity of the different components as they elute from the column. This allows for the separation and quantification of the fraction of radioactivity corresponding to the unchanged parent compound versus its metabolites at each time point. snmjournals.org
In non-human primate studies with [11C]-DTBZ, the fraction of the parent compound in plasma has been shown to decrease over time. While specific data from preclinical rodent models is less commonly published in detail, data from larger animal models provides a representative metabolic profile. The following table illustrates the typical percentage of unchanged [11C]-DTBZ found in plasma at various time points post-injection, based on findings from primate and human studies which inform preclinical expectations. snmjournals.orgacs.org
| Time Post-Injection (minutes) | Mean % Unchanged [11C]-DTBZ in Plasma (Human Subjects) snmjournals.org | % Unchanged [11C]-DTBZ in Plasma (Non-Human Primates) acs.orgresearchgate.net |
| 15 | 80.0 ± 5.0 | Data typically shows rapid initial metabolism |
| 30 | 64.0 ± 7.0 | Decreasing fraction of parent compound |
| 45 | 53.0 ± 7.0 | Continued decrease |
| 60 | 47.0 ± 6.0 | Less than 50% of radioactivity is from parent compound |
| 90 | Not reported in this study | Further metabolism expected |
Note: The data presented is derived from human and non-human primate studies and serves as an illustrative guide for the expected metabolic profile in preclinical models. snmjournals.orgacs.orgresearchgate.net
This radiometabolite correction is essential for the accurate kinetic modeling of [11C]-DTBZ PET data, ensuring that the calculated binding parameters truly reflect the density of VMAT2 in the target tissues.
Comparative Preclinical Studies of 11c Dtbz with Other Vmat2 Radioligands and Dopaminergic Tracers
Comparative Analysis with Fluorine-18 (B77423) Labeled DTBZ Analogs
The short 20-minute half-life of carbon-11 (B1219553) in [11C]-DTBZ presents logistical challenges for its widespread clinical use. researchgate.net This has driven the development of fluorine-18 labeled analogs, which offer a longer half-life of approximately 110 minutes, allowing for centralized production and distribution. researchgate.netfrontiersin.org
Comparison with [18F]FP-DTBZ ([18F]AV-133)
[18F]FP-(+)-DTBZ, also known as [18F]AV-133, is a fluorine-18 labeled analog of dihydrotetrabenazine. nih.gov Preclinical studies have demonstrated its potential as a superior agent for VMAT2 imaging compared to [11C]-DTBZ.
In rodent studies, [18F]FP-(+)-DTBZ showed a higher signal-to-noise ratio than [11C]-(+)-DTBZ. nih.govnih.gov Specifically, in mice, [18F]FP-(+)-DTBZ exhibited a striatum-to-cerebellum ratio of 4.51 at 30 minutes post-injection, which was higher than the ratio of approximately 3.0 observed for [11C]-(+)-DTBZ at 20 minutes post-injection. nih.gov This suggests a better contrast between the target region (striatum) and the background region (cerebellum).
Furthermore, [18F]FP-(+)-DTBZ has been reported to have a higher binding affinity for VMAT2 (Ki = 0.10 ± 0.01 nM) compared to its racemic form and is considered to have better imaging characteristics. researchgate.netfrontiersin.orgnih.gov It also demonstrates lower lipophilicity, which translates to reduced non-specific binding. frontiersin.org Animal studies have verified the superior performance of [18F]FP-(+)-DTBZ for VMAT2 imaging. researchgate.net
Comparison with Deuterated Analogs (e.g., [18F]FE-DTBZ-d4)
To enhance in vivo stability and reduce defluorination, deuterated analogs of fluorine-18 labeled DTBZ have been developed. acs.orgnih.gov One such analog is [18F]FE-DTBZ-d4.
Preclinical studies in non-human primates have directly compared [18F]FE-DTBZ-d4 with [11C]-DTBZ and its non-deuterated counterpart, [18F]FE-DTBZ. acs.orgnih.gov The results indicated that [18F]FE-DTBZ-d4 has more favorable in vivo properties. It displayed higher brain uptake, with a standardized uptake value (SUV) of 4.28 ± 1.01, compared to [11C]DTBZ (SUV: 3.06 ± 0.32) and [18F]FE-DTBZ (SUV: 3.43 ± 0.54). acs.orgnih.govresearchgate.net
Moreover, [18F]FE-DTBZ-d4 reached peak equilibrium earlier and had a higher peak-to-late uptake ratio. acs.org It was also found to be more stable in plasma, which is attributed to the deuterium (B1214612) atoms that decrease in vivo metabolism. acs.org The binding potential (BPND) values for [18F]FE-DTBZ-d4 in the putamen (5.5 ± 1.4) and caudate (4.4 ± 1.1) were higher than those for [11C]DTBZ and [18F]FE-DTBZ. acs.orgnih.govresearchgate.net These findings suggest that [18F]FE-DTBZ-d4 offers improved imaging properties over [11C]-DTBZ. acs.orgnih.govresearchgate.net
Relative In Vivo Stability and Imaging Characteristics
The in vivo stability of VMAT2 radioligands is a critical factor for accurate quantification. Fluorine-18 labeled analogs, particularly deuterated ones, have shown improved stability compared to [11C]-DTBZ.
[18F]FP-(+)-DTBZ is reported to be stable in the mouse brain, with over 95% of the radioactivity corresponding to the unmetabolized parent compound at 30 minutes post-injection. nih.gov In contrast, [18F]FE-DTBZ was found to be extensively metabolized through in vivo defluorination. acs.orgnih.gov The introduction of deuterium in [18F]FE-DTBZ-d4 significantly increased its stability against this metabolic pathway. nih.govuzh.ch This enhanced stability contributes to better imaging quality and more reliable quantification of VMAT2. acs.org
The imaging characteristics of the fluorine-18 analogs are generally considered superior to [11C]-DTBZ due to higher target-to-background ratios and improved stability. nih.govnih.gov
Differences in Binding Affinity and Specificity Profiles of Analogs
The binding affinity of DTBZ derivatives to VMAT2 is stereospecific, with the (+)-enantiomer showing a significantly higher affinity (Ki = 0.97 ± 0.48 nM) than the (−)-enantiomer (Ki = 2.2 ± 0.3 μM). acs.orgplos.orgsemanticscholar.org
[18F]FP-(+)-DTBZ has a higher affinity for VMAT2 compared to [11C]-DTBZ. researchgate.netfrontiersin.org This higher affinity may contribute to its improved imaging characteristics. Pretreatment and displacement studies with tetrabenazine (B1681281) have confirmed the specificity of [18F]FE-DTBZ-d4 for VMAT2. acs.orgnih.gov While direct comparative binding affinity values across all analogs in a single study are not always available, the trend suggests that the development of fluorine-18 labeled and deuterated analogs has led to compounds with high affinity and specificity for VMAT2, often surpassing the parent compound [11C]-DTBZ.
Comparative Analysis with Other Presynaptic Dopaminergic PET Tracers
[11C]-DTBZ is a marker for VMAT2, which is present in all monoaminergic neurons. nih.gov However, in the striatum, it predominantly reflects the density of dopaminergic nerve terminals. nih.gov It is important to differentiate VMAT2 ligands from tracers that target other components of the presynaptic dopamine (B1211576) system, such as the dopamine transporter (DAT).
Differentiation from Dopamine Transporter (DAT) Ligands (e.g., [11C]WIN-35,428, [123I]β-CIT)
DAT ligands, such as [11C]WIN-35,428 and [123I]β-CIT, bind to the dopamine transporter, a protein responsible for the reuptake of dopamine from the synaptic cleft. oup.comneurosci.cnsnmjournals.org In contrast, [11C]-DTBZ binds to VMAT2, which is responsible for packaging cytoplasmic dopamine into synaptic vesicles. frontiersin.orgsnmjournals.org
While both VMAT2 and DAT are markers of presynaptic dopaminergic terminal integrity, they can be differentially affected by disease processes and pharmacological interventions. neurosci.cnumich.edu For instance, some studies suggest that VMAT2 may be a more stable marker of dopaminergic nerve terminal integrity than DAT, as DAT levels can be subject to regulatory changes. researchgate.net
Preclinical studies using the neurotoxin MPTP in mice have shown differential losses of DAT and VMAT2 binding. umich.edu Initially, there was a greater loss of DAT binding, followed by a more significant and persistent loss of VMAT2 binding. umich.edu This highlights that these two markers are not equivalent and can provide different insights into the status of the dopaminergic system.
Multitracer PET studies combining [11C]DTBZ with DAT ligands like [11C]methylphenidate have been used to gain a more comprehensive understanding of the differential effects on dopamine storage and reuptake in various conditions. nih.gov
Interactive Data Table: Comparison of [11C]-DTBZ and its Analogs
| Radiotracer | Radionuclide | Half-life (min) | Key Preclinical Findings | Reference(s) |
| [11C]-DTBZ | Carbon-11 | 20.3 | Established VMAT2 tracer; lower brain uptake and binding potential compared to some 18F-analogs. | nih.govacs.orgnih.govresearchgate.net |
| [18F]FP-DTBZ ([18F]AV-133) | Fluorine-18 | 109.8 | Higher affinity and signal-to-noise ratio than [11C]-DTBZ; less non-specific binding. | researchgate.netfrontiersin.orgnih.govnih.gov |
| [18F]FE-DTBZ-d4 | Fluorine-18 | 109.8 | Higher brain uptake, faster kinetics, and improved in vivo stability compared to [11C]-DTBZ and [18F]FE-DTBZ. | acs.orgnih.govresearchgate.netuzh.ch |
Interactive Data Table: Comparison of VMAT2 and DAT Tracers
| Tracer Class | Target | Example Tracers | Function Measured | Reference(s) |
| VMAT2 Ligand | Vesicular Monoamine Transporter 2 | [11C]-DTBZ | Density of monoaminergic nerve terminals (predominantly dopaminergic in striatum). | nih.govneurosci.cn |
| DAT Ligand | Dopamine Transporter | [11C]WIN-35,428, [123I]β-CIT | Density of dopamine transporters, reflecting dopamine reuptake capacity. | oup.comneurosci.cnsnmjournals.org |
Differentiation from Dopamine Synthesis Markers (e.g., [18F]FDOPA)
[11C]-DTBZ and [18F]FDOPA are both vital presynaptic dopaminergic tracers, yet they measure distinct aspects of the dopamine neuron's lifecycle. [11C]-DTBZ binds to the Vesicular Monoamine Transporter 2 (VMAT2), providing a measure of the density of dopaminergic terminals. aip.orgnih.gov In contrast, [18F]FDOPA, an analog of L-DOPA, tracks the activity of aromatic L-amino acid decarboxylase (AADC), the enzyme responsible for converting L-DOPA to dopamine, thus reflecting dopamine synthesis and storage capacity. aip.orguzh.ch
Preclinical studies in animal models of Parkinson's disease have effectively highlighted these differences. In a 6-hydroxydopamine (6-OHDA)-lesioned rat model, a significant reduction in the binding of a [11C]-DTBZ analog was observed, which correlated well with the loss of dopaminergic terminals confirmed by histology. researchgate.net In the same model, however, images obtained with [18F]FDOPA were not suitable for analysis as they did not clearly discriminate the striata, underscoring the different sensitivities of the two tracers to dopaminergic deficits. researchgate.net
In MPTP-lesioned primate models, both [11C]-DTBZ and [18F]FDOPA have been used to monitor dopaminergic degeneration. researchgate.netacs.org Studies have shown that [11C]-DTBZ can be more sensitive in detecting the extent of dopamine depletion in the striatum compared to other tracers. uzh.ch This is because VMAT2 is considered to be less susceptible to the compensatory regulatory changes that can affect markers of dopamine synthesis and transport in the early stages of neurodegeneration. nih.govuzh.ch For instance, in early Parkinson's disease models, there can be a compensatory upregulation of dopamine synthesis and storage, which might be reflected in [18F]FDOPA imaging, while [11C]-DTBZ would more directly show the loss of nerve terminals. uzh.ch
The combined use of [11C]-DTBZ and [18F]FDOPA in animal models has proven valuable for a more comprehensive assessment of dopamine system damage and potential compensatory mechanisms. nih.gov
Table 1: Preclinical Differentiation of [11C]-DTBZ and [18F]FDOPA
| Feature | [11C]-DTBZ | [18F]FDOPA | Key Preclinical Findings |
|---|---|---|---|
| Target | Vesicular Monoamine Transporter 2 (VMAT2) | Aromatic L-amino acid decarboxylase (AADC) | Measures different aspects of the presynaptic terminal. |
| Measures | Density of dopaminergic terminals | Dopamine synthesis and storage capacity | Provides distinct but complementary information. |
| Sensitivity | Highly sensitive to terminal loss | Can be influenced by compensatory upregulation of synthesis | [11C]-DTBZ may offer a more direct measure of neurodegeneration. |
| Animal Models | 6-OHDA rats, MPTP primates | 6-OHDA rats, MPTP primates | Both are widely used in preclinical Parkinson's disease research. |
Differentiation from Postsynaptic Dopamine Receptor Ligands (e.g., [11C]Raclopride)
While [11C]-DTBZ probes the presynaptic integrity of dopaminergic neurons, [11C]Raclopride targets the postsynaptic domain by binding to D2/D3 dopamine receptors. aip.orguzh.ch This fundamental difference allows for the separate evaluation of presynaptic and postsynaptic components of the dopaminergic synapse in preclinical models.
In animal models of Parkinson's disease, such as MPTP-treated primates, a reduction in [11C]-DTBZ binding is typically observed, indicating presynaptic terminal loss. uzh.ch Conversely, these same models can show an increased density of D2 receptors, measured by [11C]Raclopride, which is interpreted as a compensatory upregulation in response to the reduced dopamine levels (denervation supersensitivity). uzh.ch This phenomenon has been observed in symptomatic MPTP-treated rhesus macaques. uzh.ch
Preclinical studies in healthy rats have demonstrated the selective uptake of both [11C]-DTBZ and [11C]Raclopride in the striatum, reflecting the high density of their respective targets in this region. aip.org Multi-tracer studies in animal models allow researchers to investigate the relationship between presynaptic degeneration and the postsynaptic response.
Table 2: Preclinical Differentiation of [11C]-DTBZ and [11C]Raclopride
| Feature | [11C]-DTBZ | [11C]Raclopride | Key Preclinical Findings |
|---|---|---|---|
| Target Site | Presynaptic VMAT2 | Postsynaptic D2/D3 Receptors | Allows for distinct assessment of pre- and postsynaptic integrity. |
| Information Provided | Dopaminergic terminal density | Dopamine receptor availability | Reveals compensatory changes in the postsynaptic system. |
| In Parkinson's Models | Binding is typically decreased | Binding can be increased (supersensitivity) or unchanged | Demonstrates the dynamic response of the dopamine system to neurodegeneration. |
| Animal Models | Healthy rats, MPTP primates | Healthy rats, MPTP primates | Used to study the progression of dopaminergic dysfunction. |
Complementary Information Provided by Different Dopaminergic Tracers in Preclinical Research
The use of multiple dopaminergic tracers in the same preclinical animal models provides a more holistic understanding of the complex changes that occur in neurodegenerative diseases. By combining tracers that measure different aspects of the dopaminergic system, researchers can dissect the sequence of pathological events and identify potential compensatory mechanisms. uzh.chnih.gov
Multi-tracer PET studies in MPTP-lesioned rhesus macaques, for example, have utilized [11C]-DTBZ, [18F]FDOPA, and a dopamine transporter (DAT) ligand. uzh.ch These studies have revealed that [11C]-DTBZ was the most sensitive marker for detecting dopamine depletion in the striatum. uzh.ch They also demonstrated a compensatory upregulation in dopamine synthesis and storage (measured by [18F]FDOPA) alongside a downregulation of DAT. uzh.ch
In a rat model of Parkinson's disease, a synthetic analysis combining [11C]-DTBZ, a DAT tracer, and [11C]Raclopride showed a significant correlation with the risk of developing dyskinesia after levodopa (B1675098) treatment. nih.gov This highlights the predictive power of multi-tracer imaging in preclinical settings.
The integration of data from [11C]-DTBZ (terminal density), [18F]FDOPA (synthesis/storage), and [11C]Raclopride (postsynaptic receptors) allows for a comprehensive characterization of the dopaminergic synapse. This multi-faceted approach is invaluable for evaluating the efficacy of novel therapeutic interventions in preclinical models, as it can reveal effects on different components of the dopaminergic system.
Table 3: Complementary Roles of Dopaminergic Tracers in Preclinical Research
| Tracer | Biological Process Measured | Contribution to Comprehensive Assessment |
|---|---|---|
| [11C]-DTBZ | Presynaptic terminal integrity (VMAT2 density) | Provides a stable marker of neurodegeneration, less affected by compensatory changes. |
| [18F]FDOPA | Dopamine synthesis and storage capacity | Reveals functional status and compensatory upregulation of dopamine production. |
| [11C]Raclopride | Postsynaptic D2/D3 receptor availability | Indicates postsynaptic integrity and compensatory changes like receptor supersensitivity. |
Methodological Innovations and Advancements in 11c Dtbz Pet Research
Multi-modal Image Coregistration Strategies for Enhanced Preclinical Analysis
The integration of Positron Emission Tomography (PET) using [11C]-DTBZ with other imaging modalities, particularly Magnetic Resonance Imaging (MRI) and Computed Tomography (CT), has significantly enhanced the anatomical and functional analysis in preclinical research. Coregistration of these diverse datasets provides a more comprehensive understanding by overlaying the functional data from PET onto the high-resolution anatomical frameworks provided by MRI or CT.
A key application of this multi-modal approach is in the precise targeting for neurosurgical interventions in animal models. In a study involving common marmosets, a frameless imaging-guided stereotaxic system was developed using subject-specific coregistration of CT, MRI, and [11C]-DTBZ PET scans. researchgate.net This technique allowed for the accurate identification and surgical targeting of the putamen. researchgate.net The process involved:
3D Reconstruction : The skull was reconstructed from CT scans, and the brain from T1-weighted MR images. researchgate.net
PET/MRI Fusion : Averaged [11C]-DTBZ PET images, which show high specific uptake in the striatum, were registered and superimposed onto the averaged MR images. researchgate.netresearchgate.net This fusion precisely localized the areas of high vesicular monoamine transporter type 2 (VMAT2) density within the individual animal's brain anatomy. researchgate.netresearchgate.net
Surgical Navigation : A robotic arm controlled by surgical navigation software used the coregistered images for precise, frameless stereotaxic injections. researchgate.net
This method proved highly accurate, as confirmed by follow-up PET scans four months post-surgery, which showed evidence of nigrostriatal denervation consistent with the intended surgical target. researchgate.net Such strategies are crucial for longitudinal studies assessing disease progression and therapeutic interventions in models of neurodegenerative diseases like Parkinson's disease. researchgate.net
Furthermore, multi-tracer and multi-modal imaging studies have been employed to investigate the complex neurochemical changes in parkinsonian disorders. An analysis combining [11C]-DTBZ PET with tracers for the dopamine (B1211576) transporter (DAT), D2 receptors (D2R), and the serotonin (B10506) transporter (SERT) revealed distinct patterns related to motor complications in Parkinson's disease. nih.gov This approach highlights how combining functional data from different PET tracers, anchored by anatomical data from MRI, can elucidate relationships between different neurotransmitter systems. nih.gov The use of multi-modal imaging is also planned for clinical studies to correlate VMAT2 density measured by the related tracer [18F]-DTBZ with structural changes observed via various MRI sequences, such as diffusion tensor imaging and susceptibility-weighted imaging. clinicaltrials.gov
| Modality | Role in Preclinical Analysis | Key Findings from Coregistration | Reference |
| [11C]-DTBZ PET | Measures VMAT2 density, indicating monoaminergic nerve terminal integrity. | High uptake specific to the striatum. | researchgate.netresearchgate.net |
| MRI (T1-weighted) | Provides high-resolution anatomical detail of the brain. | Serves as the anatomical template for PET data. | researchgate.net |
| CT | Provides detailed 3D reconstruction of the skull. | Crucial for surgical planning and stereotaxic navigation. | researchgate.net |
| Combined PET/MRI/CT | Enables subject-specific, frameless stereotaxic surgery and precise longitudinal tracking of neurodegeneration. | Accurate targeting of the putamen confirmed by post-surgery PET scans showing denervation. | researchgate.net |
Advancements in Automated Image Processing and Data Analysis for [11C]-DTBZ PET
The complexity and volume of data generated from [11C]-DTBZ PET studies have driven the development of automated processing and analysis pipelines. These advancements aim to increase objectivity, improve reproducibility, and reduce the labor-intensive nature of manual analysis. researchgate.net
Manual delineation of regions of interest (ROIs) is subjective and can introduce variability. researchgate.net Automated methods have been developed that leverage co-registered MR images to standardize the quantification of PET data. One such approach involves the individualization of a set of standard ROIs based on a subject's own MRI, which is co-registered with the PET image. researchgate.net Studies comparing this automated quantification with manual methods for various PET radiotracers have shown a high correlation in binding potential estimates for structures like the striatum, with the added benefits of eliminating investigator-dependent variability and significantly shortening analysis time. researchgate.net
More comprehensive, fully automatic pipelines have also been proposed for the broader analysis of PET data, which are directly applicable to [11C]-DTBZ studies. These workflows integrate tools from various software packages (e.g., FreeSurfer, PETPVC) and typically include the following steps: nih.gov
Co-registration of PET and T1-weighted MRI images. nih.gov
Intensity normalization. nih.gov
Partial Volume Correction (PVC) to reduce bias from the limited spatial resolution of PET. nih.govfrontiersin.org
Robust projection of the PET signal onto the subject's cortical surface. nih.gov
Spatial normalization to a common template for group studies. nih.gov
Extraction of statistics from predefined atlases. nih.gov
These automated pipelines have proven effective in identifying characteristic metabolic changes in neurodegenerative diseases and can use the resulting data as features for machine learning-based classification. nih.gov
For dynamic [11C]-DTBZ PET data, advanced mathematical techniques are being applied for analysis. One innovative approach uses non-negative matrix factorization (NMF) to decompose the dynamic data into a small number of underlying physiological factors. researchgate.net In a study of [11C]-DTBZ brain scans, an NMF-based method successfully extracted factors representing the striatum and non-striatum tissues, providing a quantitative analysis that could aid in the early detection of Parkinson's disease. researchgate.net Such model-based techniques offer a powerful way to analyze the kinetic information inherent in dynamic PET scans without relying solely on traditional ROI analysis. researchgate.net
Development of Specific Precursors for Optimized Radiolabeling
The short 20.4-minute half-life of carbon-11 (B1219553) necessitates rapid and efficient radiosynthesis of [11C]-DTBZ. frontiersin.org Research has focused on optimizing this process through the development of specific precursors and refining reaction conditions to maximize radiochemical yield and purity while minimizing synthesis time.
The universally adopted precursor for the synthesis of the biologically active (+)-enantiomer of [11C]-DTBZ is (+)-9-O-desmethyl-α-dihydrotetrabenazine. nih.govacs.orgmdpi.com The synthesis involves a one-step O-methylation of this phenolic precursor. acs.orgacs.org The secondary alcohol on the molecule remains unreactive under the mild basic conditions used for the methylation. umich.edu
Innovations in the radiolabeling procedure have centered on the choice of the methylating agent and the purification method.
Methylating Agents : Initially, [11C]methyl iodide ([11C]CH₃I) was commonly used. umich.edunih.gov However, the use of [11C]methyl triflate ([11C]CH₃OTf) has become prevalent as it is a more reactive agent, often leading to higher incorporation yields. mdpi.comacs.org Studies using [11C]CH₃OTf report high incorporation yields of 80-90%. acs.orgacs.org
These advancements have led to the establishment of fully automated synthesis modules that reliably produce high-quality [11C]-DTBZ for routine applications. mdpi.com Optimized, automated methods report radiochemical yields of approximately 82% with high specific radioactivity, making the tracer more accessible for both preclinical and clinical research. mdpi.com
| Precursor / Reagent | Synthesis Step | Optimization / Advancement | Key Outcome | Reference |
| (+)-9-O-desmethyl-α-dihydrotetrabenazine | Core starting material | The specific stereochemically resolved precursor for the active (+) isomer. | Enables synthesis of the desired high-affinity (+)-α[11C]DTBZ. | nih.gov |
| [11C]methyl iodide ([11C]CH₃I) | Methylating agent | An early and effective agent for the O-methylation reaction. | Successful synthesis, but can be slower and less efficient than newer agents. | umich.edunih.gov |
| [11C]methyl triflate ([11C]CH₃OTf) | Methylating agent | A more reactive agent that improves labeling efficiency. | Higher incorporation yields (80-90%) and faster reaction times. | acs.orgmdpi.comacs.org |
| HPLC Purification | Product purification | Traditional method for achieving high radiochemical purity. | Effective but time-consuming (>40 min), limiting routine application. | acs.orgfrontiersin.org |
| Solid-Phase Extraction (SPE) | Product purification | A rapid alternative to HPLC using cartridges (e.g., tC-18, alumina). | Reduces synthesis time to <20 min, enabling faster, fully automated production. | mdpi.comfrontiersin.org |
Future Directions in Preclinical Research with 11c Dtbz Pet Ligand
Refinement of Preclinical Disease Models for VMAT2 Imaging
The utility of [11C]-DTBZ PET is intrinsically linked to the fidelity of the animal models in which it is used. Early preclinical work successfully utilized neurotoxin-based models, such as those induced by 6-hydroxydopamine (6-OHDA) in rats and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in monkeys, to demonstrate that [11C]-DTBZ uptake correlates with dopaminergic terminal loss. nih.gov These models confirmed [11C]-DTBZ as a suitable tracer for studying dopaminergic innervation. nih.gov However, these acute or sub-acute neurotoxin models often fail to replicate the slow, progressive nature and complex pathology of neurodegenerative disorders like Parkinson's disease (PD).
Future research is moving towards more pathologically relevant models. For instance, models using pre-formed fibrils (PFFs) of α-synuclein in rats have shown a progressive loss of VMAT2 in the striatum as measured by [11C]-DTBZ PET, which better mimics the pathogenic cascade in human synucleinopathies. uzh.ch Similarly, the use of large animal models, such as the Göttingen minipig, is becoming more prevalent. researchgate.net These animals have gyrencephalic brains and complex behaviors, making them attractive for PD research. researchgate.net Studies in minipig models of parkinsonism have demonstrated reductions in striatal [11C]-DTBZ binding, providing a valuable translational bridge between rodent studies and human clinical trials. researchgate.net The ongoing development of genetic large-animal models is also a promising frontier. researchgate.net
| Model Type | Animal Species | Characteristics | Relevance to [11C]-DTBZ Imaging | Source |
|---|---|---|---|---|
| Neurotoxin-Induced (6-OHDA) | Rat | Acute, unilateral or bilateral lesion of dopaminergic neurons. | Validates [11C]-DTBZ binding as a marker of dopaminergic terminal density. nih.govuzh.ch | nih.govuzh.ch |
| Neurotoxin-Induced (MPTP) | Macaque Monkey | Causes selective depletion of dopamine-producing cells, closer to primate neuroanatomy. plos.org | Demonstrates VMAT2 reduction in a non-human primate model, supporting clinical translation. nih.gov | nih.govplos.org |
| Proteinopathy (α-Synuclein PFF) | Rat | Induces progressive α-synuclein pathology and neurodegeneration. | Allows longitudinal tracking of progressive VMAT2 loss, mimicking disease progression. uzh.ch | uzh.ch |
| Proteasome Inhibition (Lactacystin) | Göttingen Minipig | Induces parkinsonism in a large animal with a complex brain structure. researchgate.net | Provides a translational model to study VMAT2 changes and compensatory mechanisms over time. researchgate.net | researchgate.net |
Integration of [11C]-DTBZ PET with Novel Research Paradigms
To fully understand the complex pathophysiology of neurodegenerative diseases, future preclinical research will increasingly integrate [11C]-DTBZ PET with other imaging and analytical techniques. Multi-tracer PET studies are a powerful paradigm, allowing for the simultaneous investigation of multiple neurochemical systems within the same animal model. For example, combining [11C]-DTBZ with tracers for dopamine (B1211576) synthesis (e.g., [18F]-DOPA), dopamine transporters (e.g., [11C]methylphenidate), and postsynaptic D2 receptors (e.g., [11C]raclopride) can elucidate the complex compensatory mechanisms that occur during dopaminergic decline. nih.govuzh.ch
| Paired PET Tracer | Target | Combined Insight with [11C]-DTBZ | Source |
|---|---|---|---|
| [18F]-DOPA | Dopamine Synthesis/Storage | Assesses presynaptic synthesis capacity relative to vesicular storage, revealing compensatory upregulation. uzh.ch | uzh.ch |
| [11C]methylphenidate / [11C]PE2I | Dopamine Transporter (DAT) | Compares the integrity of the DAT to VMAT2, which may be differentially affected by compensatory mechanisms. uzh.chnih.gov | uzh.chnih.gov |
| [11C]raclopride | Dopamine D2/D3 Receptors | Correlates presynaptic terminal loss (VMAT2) with postsynaptic receptor changes (up- or downregulation). uzh.ch | uzh.ch |
| [11C]UCB-J | Synaptic Vesicle Glycoprotein 2A (SV2A) | Relates specific monoaminergic terminal loss to overall synaptic density and integrity. nih.govresearchgate.net | nih.govresearchgate.net |
| TSPO Ligands (e.g., [11C]PK11195) | Neuroinflammation (Microglial Activation) | Investigates the temporal and spatial relationship between monoaminergic neurodegeneration and the inflammatory response. researchgate.netbiospective.com | researchgate.netbiospective.com |
Addressing Current Limitations in Preclinical Quantification and Validation
Despite its utility, preclinical [11C]-DTBZ imaging has limitations that future research aims to address. A significant challenge is the potential for competition at the VMAT2 binding site from endogenous monoamines like dopamine. nih.gov Studies have suggested that depleted dopamine levels could increase the binding of [11C]-DTBZ, which could complicate the interpretation of binding potential as a pure measure of VMAT2 density. nih.gov This highlights a need for models and analytical methods that can account for changes in the local neurochemical environment.
Quantification in small animal brains also presents technical hurdles due to the limited resolution of preclinical PET scanners, which can make it difficult to reliably quantify binding in small but important structures. researchgate.net To improve accuracy, efforts are underway to create dedicated [11C]-DTBZ PET templates for specific animal models, such as rats, to allow for more precise spatial normalization and analysis. researchgate.net
Another limitation is the short 20-minute half-life of Carbon-11 (B1219553), which restricts its use to facilities with an on-site cyclotron. acs.org This has spurred the development and preclinical validation of 18F-labeled VMAT2 ligands (t½ ≈ 110 min), such as [18F]FP-(+)-DTBZ and the deuterated analog [18F]FE-DTBZ-d4. plos.orgacs.org These alternative tracers may offer advantages, including higher brain uptake, better stability, and potentially less sensitivity to endogenous dopamine levels, representing a key future direction for overcoming the logistical and biochemical limitations associated with [11C]-DTBZ. nih.govacs.org
| Limitation | Description | Future Direction / Proposed Solution | Source |
|---|---|---|---|
| Competition with Endogenous Dopamine | Changes in vesicular dopamine levels may alter [11C]-DTBZ binding, confounding the interpretation of VMAT2 density. nih.gov | Develop advanced kinetic models to account for this effect; use alternative tracers like 18F-FP-(+)-DTBZ that may be less sensitive to this competition. nih.gov | nih.gov |
| Quantification in Small Structures | Limited resolution of preclinical scanners can impede accurate measurement in small brain nuclei of rodents. researchgate.net | Development of species-specific PET templates; use of higher-resolution scanners; validation with ex vivo autoradiography. researchgate.netpnas.org | researchgate.netresearchgate.netpnas.org |
| Short Half-Life of 11C | The ~20-minute half-life restricts tracer distribution and complicates longer-term imaging studies. acs.org | Increased use and validation of 18F-labeled VMAT2 ligands (e.g., [18F]FE-DTBZ-d4) with longer half-lives. acs.org | acs.org |
| Selection of Reference Region | The choice of a reference region for calculating binding potential is critical, and inappropriate selection can affect reliability. nih.gov | Systematic evaluation and validation of reference regions in different disease models and species. nih.gov | nih.gov |
Q & A
Q. What is the mechanistic rationale for using [11C]-DTBZ to assess dopaminergic integrity in neurodegenerative diseases?
[11C]-DTBZ binds to vesicular monoamine transporter 2 (VMAT2), which regulates presynaptic dopamine (DA) storage by packaging monoamines into synaptic vesicles. This binding serves as a stable marker of DA terminal density, making it valuable for quantifying neurodegeneration in Parkinson’s disease (PD) and dementia subtypes. Methodologically, studies validate its specificity using postmortem comparisons (e.g., reduced striatal binding in cocaine abusers) and kinetic modeling to distinguish specific binding from nonspecific uptake .
Q. How is [11C]-DTBZ validated for pancreatic β-cell mass imaging in diabetes research?
Preclinical studies in rodent models show [11C]-DTBZ uptake correlates with β-cell loss in streptozotocin-induced diabetes. Human studies demonstrate reduced pancreatic binding in type 1 diabetes (T1DM) compared to controls. However, validation requires co-registration with MRI for anatomical precision and immunohistochemical confirmation of VMAT2-insulin co-localization in tissue samples .
Q. What are standard protocols for quantifying [11C]-DTBZ binding in PET studies?
The distribution volume ratio (DVR) is commonly calculated using reference region (e.g., cerebellum) data. Graphical analysis without arterial blood sampling (e.g., Logan plot) can approximate DVR by assuming a constant tissue-to-plasma efflux rate (), validated for ligands like [11C]-raclopride and [11C]-DTBZ .
Advanced Research Questions
Q. How can conflicting findings on [11C]-DTBZ binding in addiction studies be resolved?
In methamphetamine (MA) users, striatal [11C]-DTBZ binding decreases after abstinence (indicating DA terminal loss) but increases in early abstinence. Advanced kinetic modeling distinguishes between VMAT2 protein expression and dynamic DA storage levels. For example, increased binding may reflect compensatory upregulation of vesicular DA storage rather than neuronal recovery, requiring parallel measurements of DA release (e.g., with amphetamine challenges) .
Q. What strategies improve specificity of [11C]-DTBZ for pancreatic β-cell imaging?
High nonspecific binding in exocrine tissue limits specificity. Solutions include:
- Using [18F] analogs (e.g., [18F]FP-DTBZ) with longer half-lives for delayed imaging to allow tracer clearance from exocrine regions .
- Co-administering VMAT2 blockers (e.g., tetrabenazine) to suppress nonspecific uptake .
- Developing enantiomerically pure ligands (e.g., (+)-DTBZ) to enhance target-to-background ratios .
Q. How can [11C]-DTBZ be integrated with CRISPR/Cas9 models to study DA plasticity?
In rats, CRISPR-induced VMAT2 knockdown reduces [11C]-DTBZ binding and correlates with behavioral deficits (e.g., paw asymmetry in cylinder tests). Combining PET with CRISPR allows longitudinal tracking of DA terminal recovery after gene editing, validated by post-mortem autoradiography .
Data Contradictions and Methodological Challenges
Q. Why do [11C]-DTBZ studies in Alzheimer’s disease (AD) show inconsistent correlations with cognitive scores?
While [11C]-DTBZ helps differentiate AD from Lewy body dementia, its binding in AD does not consistently correlate with Mini-Mental State Examination (MMSE) scores. This may reflect regional heterogeneity in DA loss or confounding pathologies (e.g., serotoninergic dysfunction). Multi-tracer studies (e.g., combining [11C]-DTBZ with [11C]FLB-457 for D2 receptors) are recommended to disentangle monoaminergic contributions .
Q. How do cross-scanner variability and reconstruction algorithms affect [11C]-DTBZ quantification?
Phantom studies show differences in recovery coefficients (RCs) between scanners (e.g., HRRT vs. SIGNA PET/MRI). Harmonization protocols include:
- Using uniform reconstruction parameters (e.g., OSEM with resolution modeling).
- Cross-calibrating scanners with standardized phantoms and healthy volunteer test-retest studies .
Methodological Recommendations
- For longitudinal studies : Use [18F] analogs to extend imaging windows .
- For conflict resolution : Apply multi-tracer designs and advanced kinetic models (e.g., partial volume correction) .
- Ethical considerations : Ensure rigorous participant selection (e.g., excluding those with metal implants for PET/MRI) and disclose radiation exposure risks in informed consent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
